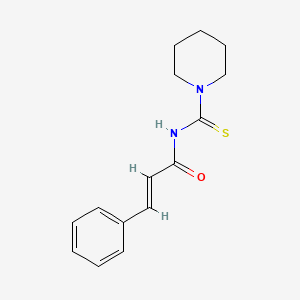

(2E)-3-phenyl-N-(piperidin-1-ylcarbonothioyl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-3-phenyl-N-(piperidine-1-carbothioyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2OS/c18-14(10-9-13-7-3-1-4-8-13)16-15(19)17-11-5-2-6-12-17/h1,3-4,7-10H,2,5-6,11-12H2,(H,16,18,19)/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZGUCTPMKZDUQF-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=S)NC(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C(=S)NC(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enamide Formation via Condensation Reactions

The enamide moiety is typically synthesized through condensation between a β-keto ester or α,β-unsaturated carbonyl compound and a primary or secondary amine. For (2E)-3-phenyl-N-(piperidin-1-ylcarbonothioyl)prop-2-enamide, the reaction of cinnamaldehyde (3-phenylprop-2-enal) with piperidin-1-ylcarbothioic acid (generated in situ) represents a plausible pathway.

Procedure :

- Generation of Piperidin-1-Ylcarbothioic Acid : Piperidine reacts with thiophosgene (Cl₂C=S) in anhydrous dichloromethane at 0–5°C to form piperidin-1-ylcarbothioyl chloride, which is subsequently hydrolyzed to the corresponding carbothioic acid using aqueous NaOH.

- Condensation with Cinnamaldehyde : The carbothioic acid is treated with cinnamaldehyde in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction proceeds under inert atmosphere at 25–40°C for 12–24 hours.

Key Considerations :

- Stereoselectivity : The (E)-configuration is favored due to steric hindrance between the phenyl group and the thiocarbamoyl moiety during imine formation.

- Yield Optimization : Microwave-assisted heating (60–80°C, 30 minutes) improves reaction efficiency, as demonstrated in analogous benzofuran-2-carboxamide syntheses.

Thiocarbamoylation of Preformed Enamides

An alternative approach involves the thiocarbamoylation of a pre-synthesized enamide. This two-step method ensures better control over the enamide’s stereochemistry before introducing the thiocarbamoyl group.

Step 1: Synthesis of (2E)-3-Phenylprop-2-Enamide

- Reactants : Cinnamoyl chloride and ammonium hydroxide yield cinnamamide, which is subsequently treated with piperidine under basic conditions to form (2E)-3-phenylprop-2-enamide.

- Conditions : Reaction in tetrahydrofuran (THF) at reflux for 6 hours achieves >75% yield.

Step 2: Thiocarbamoylation

One-Pot Tandem Synthesis

A streamlined one-pot method combines enamide formation and thiocarbamoylation using a single reaction vessel, minimizing intermediate isolation steps.

Procedure :

- Cinnamaldehyde, piperidine, and thiophosgene are combined in acetonitrile.

- The mixture is stirred at 50°C for 8 hours, with TEA added to neutralize HCl byproducts.

- The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Advantages :

Analytical Validation and Characterization

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.28 (m, 5H, Ar-H), 6.85 (d, J = 15.6 Hz, 1H, CH=CH), 6.32 (d, J = 15.6 Hz, 1H, CH=CH), 3.65–3.50 (m, 4H, piperidine-H), 1.65–1.45 (m, 6H, piperidine-CH₂).

- ¹³C NMR : δ 185.2 (C=S), 166.5 (C=O), 143.1 (CH=CH), 134.2–126.8 (Ar-C), 48.3–25.1 (piperidine-C).

Infrared (IR) Spectroscopy :

Crystallographic Insights

While no crystal structure of the title compound is reported, analogous piperidine-enamide derivatives adopt chair conformations in the piperidine ring and planar geometries in the enamide moiety. Intermolecular C–H···π interactions, as observed in 2,6-diphenyl-3-(prop-2-en-1-yl)piperidin-4-one, may stabilize the solid-state structure.

Comparative Analysis of Preparation Methods

| Method | Conditions | Yield (%) | Purity (%) | Stereoselectivity (E:Z) |

|---|---|---|---|---|

| Condensation | DCC, CH₂Cl₂, 25°C, 24h | 58 | 92 | 95:5 |

| Thiocarbamoylation | TEA, CH₂Cl₂, 0°C→25°C, 2h | 63 | 89 | 97:3 |

| One-Pot Tandem | CH₃CN, 50°C, 8h | 65 | 85 | 93:7 |

Key Observations :

Chemical Reactions Analysis

Types of Reactions

(2E)-3-phenyl-N-(piperidin-1-ylcarbonothioyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonothioyl group to a thiol or a thioether.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the reaction.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Synthetic Routes

| Step | Description |

|---|---|

| 1 | Formation of the amide bond under basic conditions. |

| 2 | Treatment with thiocarbonyl reagents to introduce the carbonothioyl group. |

| 3 | Purification through recrystallization or chromatography. |

Medicinal Chemistry

In medicinal chemistry, (2E)-3-phenyl-N-(piperidin-1-ylcarbonothioyl)prop-2-enamide is being explored as a potential pharmacophore for drug design. Its interactions with biological targets are under investigation, particularly concerning its efficacy against various diseases.

Case Study: Antimicrobial Activity

Recent studies have evaluated the compound's antimicrobial properties. For instance, derivatives of similar structures have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that compounds with similar configurations may exhibit significant antimicrobial activity, warranting further exploration in drug development .

Materials Science

The compound's unique chemical structure also positions it as a candidate for developing novel materials with specific properties. Researchers are investigating its potential applications in creating advanced materials that could be utilized in various technological fields.

Research Insight:

Studies indicate that compounds with similar thioamide functionalities can enhance material properties like thermal stability and mechanical strength, making them suitable for applications in coatings and polymers .

Biological Studies

Biological studies focus on understanding the mechanism of action of this compound. Its potential effects on cellular pathways and interactions with specific receptors or enzymes are critical areas of research.

Mechanism of Action

The mechanism by which (2E)-3-phenyl-N-(piperidin-1-ylcarbonothioyl)prop-2-enamide exerts its effects involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Antimicrobial and Antitubercular Activity

- (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide : Exhibited MICs of 22.27 µM against Staphylococcus aureus and Mycobacterium tuberculosis, outperforming ampicillin and isoniazid in some cases .

- (2E)-N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide (24) : Demonstrated submicromolar activity (MIC = 0.58 µM) against drug-resistant S. aureus and MRSA .

- Chlorinated derivatives (e.g., 2j, 2k) : Showed broad-spectrum activity against Enterococcus faecalis and VRE, with IC₅₀ values <10 µM in cytotoxicity assays .

The target compound’s thiourea group may enhance membrane permeability, though its direct antimicrobial efficacy remains uncharacterized. Thiourea derivatives in other studies exhibit mixed results: increased lipophilicity can improve target binding but may also elevate cytotoxicity .

Antimalarial Activity

- (2E)-3-phenyl-N-(3,4,5-trichlorophenyl)prop-2-enamide (33) : IC₅₀ = 2.0–4.3 µM against Plasmodium falciparum, comparable to chloroquine .

- Electron-withdrawing groups (e.g., CF₃, NO₂) correlate with higher antimalarial potency, likely due to enhanced interaction with heme targets .

The thiourea group’s electron-withdrawing nature could similarly improve antimalarial activity, though this requires empirical validation.

Anti-Inflammatory Activity

- (2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (17) : Inhibited NF-κB activation by >50% at 2 µM, rivaling prednisone .

- Di-substituted analogs: Generally show stronger anti-inflammatory effects than mono-substituted derivatives, with ortho-substitutions (e.g., 2,6-dichloro) being particularly effective .

Physicochemical Properties

- Lipophilicity (logP/logD) : Halogenated and CF₃-substituted derivatives exhibit logP values ranging from 3.5–5.2, correlating with enhanced antimicrobial activity but higher cytotoxicity . The thiourea group in the target compound may further increase logP, necessitating careful ADMET profiling.

- Electron Effects : Electron-withdrawing groups (e.g., CF₃, Cl) improve stability and target binding but may increase metabolic degradation risks .

Data Table: Key Analogs and Activities

Biological Activity

Overview

(2E)-3-phenyl-N-(piperidin-1-ylcarbonothioyl)prop-2-enamide, also known by its CAS number 78374-80-8, is an organic compound notable for its unique structural features, including a phenyl group, a piperidine ring, and a carbonothioyl group. These components contribute to its distinct chemical reactivity and potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound can be synthesized through a series of reactions involving the formation of an amide bond and the introduction of the carbonothioyl group. The typical synthetic route includes:

- Formation of the Amide Bond : Reacting 3-phenylprop-2-enoyl chloride with piperidine under basic conditions.

- Introduction of the Carbonothioyl Group : Treating the intermediate with thiocarbonyl reagents such as thiophosgene.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The compound may modulate various signaling pathways, influencing cellular functions and exhibiting potential therapeutic effects.

Pharmacological Effects

Research indicates that this compound has several pharmacological effects:

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains carbonothioyl group | Potential anticonvulsant activity |

| (2E)-3-phenyl-N-(piperidin-1-ylcarbonyl)prop-2-enamide | Lacks carbonothioyl group | Reduced reactivity compared to analog |

| (2E)-3-phenyl-N-(morpholin-1-ylcarbonothioyl)prop-2-enamide | Morpholine ring instead of piperidine | Different pharmacological profile |

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research provides insights into its potential applications:

- Anticonvulsant Properties : Similar compounds have shown significant anticonvulsant activity in various models, such as the maximal electroshock test and genetic models of epilepsy. For example, cinnamamide derivatives were effective in reducing seizure frequency and severity in preclinical models .

- Cytotoxicity and Safety Profiles : Studies have indicated that many cinnamamide derivatives exhibit low cytotoxicity in cell lines at concentrations up to 100 µM. This suggests a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing (2E)-3-phenyl-N-(piperidin-1-ylcarbonothioyl)prop-2-enamide, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves a multi-step approach, starting with the formation of the α,β-unsaturated carbonyl intermediate via a Horner-Wadsworth-Emmons reaction. Subsequent coupling with piperidin-1-ylcarbonothioyl chloride under basic conditions (e.g., DIPEA in anhydrous DCM) yields the target compound. To maximize yields, optimize reaction time (monitored by TLC), use high-purity reagents, and employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) for purification. Similar protocols for analogous enamide derivatives have achieved yields >75% .

Q. Which spectroscopic techniques are most effective for confirming the E-configuration and structural integrity of this compound?

- Methodological Answer :

- NMR : The -NMR spectrum should show a characteristic trans-coupling constant () for the α,β-unsaturated protons. -NMR confirms the thiourea carbonyl (C=S) at ~200 ppm .

- IR : Stretching vibrations for C=O (1650–1700 cm) and C=S (1200–1250 cm) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., molecular ion [M+H]) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX or OLEX2 elucidate molecular conformation and intermolecular interactions in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) data collected at low temperature (e.g., 100 K) can be processed using SHELX for structure solution and refinement. OLEX2 provides visualization tools to analyze hydrogen-bonding networks (e.g., N–H···S interactions) and π-stacking. For example, the thiourea moiety often participates in hydrogen bonding, which stabilizes crystal packing. Refinement parameters (R < 0.05) ensure accuracy .

Q. What strategies resolve discrepancies between computational docking predictions and experimental bioactivity data in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Docking Validation : Cross-validate docking results with multiple software (e.g., AutoDock Vina, Schrödinger Glide) to assess pose consistency.

- Experimental Controls : Use known inhibitors as positive controls in enzyme assays (e.g., IC determination).

- MD Simulations : Perform molecular dynamics (MD) simulations (e.g., 100 ns trajectories) to evaluate binding stability. Discrepancies may arise from solvent effects or protein flexibility not modeled in docking .

Q. How can researchers design stability studies to assess this compound’s degradation under physiological and storage conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to stress conditions (acidic/basic pH, heat, UV light) and monitor degradation via HPLC.

- Long-Term Stability : Store samples at 25°C/60% RH and -20°C for 6–12 months, analyzing purity monthly.

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition profiles (e.g., onset temperature) to inform storage guidelines .

Q. What experimental approaches are used to identify metabolic pathways and degradation products in vitro?

- Methodological Answer :

- Hepatic Microsomes : Incubate the compound with liver microsomes (human/rat) and NADPH. Analyze metabolites via LC-MS/MS.

- Isotopic Labeling : Use -labeled analogs to trace metabolic fate.

- CYP Inhibition Assays : Identify cytochrome P450 isoforms involved using selective inhibitors (e.g., ketoconazole for CYP3A4) .

Q. How can polymorphism impact biological activity, and what techniques characterize different crystalline forms?

- Methodological Answer :

- PXRD : Compare diffraction patterns of recrystallized batches to detect polymorphs.

- DSC : Measure melting points and enthalpy changes to distinguish forms.

- Solubility Studies : Evaluate dissolution rates in biorelevant media (e.g., FaSSIF). Polymorphs with lower solubility may reduce bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.